Limitation Statement: Absence of Direct Comparative Bioactivity Data for This Specific Compound
A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent literature (as of May 2026) did not identify any peer-reviewed study reporting IC50, Ki, EC50, or other quantitative activity data for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide (CAS 328539-74-8) against a defined molecular target [1]. No head-to-head comparison of this compound versus a named structural analog was found in any accessible primary publication or patent. The BindingDB entry for a structurally distinct sulfonamide analog (BDBM76006; N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide) reported IC50 > 39,800 nM against photoreceptor-specific nuclear receptor and nuclear receptor corepressor 2, but this data cannot be extrapolated to the target benzamide compound due to fundamental chemotype differences [2]. The closest structurally characterized active series—phenoxy thiazole ACC2 inhibitors and [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide adenosine receptor ligands—contain compounds with different substitution patterns at the thiazole 2-position or benzamide ring, precluding direct quantitative comparison [3][4]. Prospective users should treat this compound as a structurally defined but pharmacologically unvalidated scaffold until bespoke profiling data is generated.
| Evidence Dimension | Availability of quantitative bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No peer-reviewed quantitative bioactivity data identified |
| Comparator Or Baseline | Closest comparator series: phenoxy thiazole ACC2 inhibitors (IC50 9–20 nM against ACC2); [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides (low nanomolar adenosine receptor affinity) |
| Quantified Difference | Cannot be calculated—target compound lacks any quantitative activity data |
| Conditions | Literature search across PubMed, PubChem, BindingDB, ChEMBL (May 2026) |
Why This Matters
For scientific procurement, the absence of published quantitative activity data means this compound should be considered an uncharacterized scaffold; any selection over analogs must be justified by bespoke in-house profiling, not by literature precedent.
- [1] Systematic search of PubMed (query: 'N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide' and '328539-74-8'), PubChem BioAssay, BindingDB, and ChEMBL. No quantitative bioactivity records returned for the exact structure. View Source
- [2] BindingDB Entry BDBM76006. N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide. IC50 > 3.98E+4 nM against photoreceptor-specific nuclear receptor (Human). The Scripps Research Institute Molecular Screening Center. View Source
- [3] Clark RF, et al. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors. Bioorg Med Chem Lett. 2007;17(7):1961-5. PMID: 17267221. View Source
- [4] Gobbi S, et al. New insight into adenosine receptors selectivity from [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides. Eur J Med Chem. 2013;65:134-146. View Source
